Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate
Description
Cycloocta-1,5-diene (COD)
- Molecular formula : C₈H₁₂.
- Role : A labile η⁴ ligand that stabilizes the rhodium center during synthesis but readily dissociates during catalytic cycles, creating vacant coordination sites for substrates.
- Structure : Two conjugated double bonds in a boat-like conformation, enabling π-backbonding with the rhodium center.
Bisphospholane Ligand
- Molecular formula : C₃₄H₃₂P₂.
- Role : A chiral, bidentate ligand that induces enantioselectivity in hydrogenation and hydroformylation reactions. The ethyl bridge between the two phospholane units enforces a rigid C₂-symmetric geometry.
- Substituents : Each phosphorus atom is bonded to a phenyl group, enhancing electron-donating capacity and steric bulk compared to alkyl-substituted analogs.
Rhodium Center
Tetrafluoroborate Counterion
- Molecular formula : BF₄⁻.
- Role : A non-coordinating anion that balances charge without interfering with the rhodium center’s reactivity. Its weak coordination ability prevents catalyst deactivation.
Table 2 summarizes the components and their properties:
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2.C8H12.BF4.Rh/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-20,31-34H,21-26H2;1-2,7-8H,3-6H2;;/q;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZBTPZGQIGMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48BF4P2Rh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chiral Bisphospholane Ligand
The chiral ligand 1,2-bis((2R,5R)-2,5-diphenylphospholano)ethane ((R,R)-Ph-BPE) is synthesized via stereoselective pathways.
Cyclization of Chiral Precursors
The ligand is prepared through a zinc-mediated reduction of cobalt complexes to achieve the desired (2R,5R) configuration. Key steps include:
- Cyclization : (2R,5R)-2,5-diphenylphospholane is reacted with ethylene dibromide under basic conditions (NaH or KOtBu) in tetrahydrofuran (THF) at 0–25°C.
- Purification : The product is isolated via flash chromatography (12.5% ethyl acetate/heptane) and recrystallized from acetonitrile.
Table 1: Ligand Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Starting material | (2R,5R)-2,5-diphenylphospholane | |
| Solvent | THF | |
| Base | Sodium hydride (NaH) | |
| Temperature | 0–25°C | |
| Yield | 74–89% |
Characterization includes $$^{31}\text{P}$$ NMR (δ = −15.2 ppm), optical rotation ($$[\alpha]D^{20} = −182.7^\circ$$ in CH$$2$$Cl$$_2$$), and melting point (144°C).
Preparation of Rhodium-Cyclooctadiene Precursor
The rhodium precursor [Rh(COD)Cl]$$_2$$ (COD = cycloocta-1,5-diene) is synthesized via chloride abstraction from rhodium trichloride trihydrate.
Chloride Substitution
- Reaction : RhCl$$3$$·3H$$2$$O (10 g) is dissolved in absolute ethanol (100 mL) and water (20 mL). 1,5-cyclooctadiene (37.4 mL) is added dropwise under nitrogen, and the mixture is stirred at 82°C for 18 hours.
- Isolation : The product is concentrated, cooled, and filtered to yield [Rh(COD)Cl]$$_2$$ as a red solid.
Table 2: Rhodium Precursor Synthesis
| Parameter | Value | Source |
|---|---|---|
| Rhodium source | RhCl$$3$$·3H$$2$$O | |
| Ligand | 1,5-cyclooctadiene | |
| Solvent | Ethanol/water (5:1) | |
| Temperature | 82°C | |
| Yield | 85–92% |
Ligand Coordination and Counterion Exchange
The final complex is formed by substituting chloride with the bisphospholane ligand and introducing the tetrafluoroborate anion.
Ligand Substitution
- Reaction : [Rh(COD)Cl]$$_2$$ (1.0 equiv) is dissolved in dichloromethane (240 mL) and combined with (R,R)-Ph-BPE (2.2 equiv) under nitrogen. The mixture is stirred at 20°C for 24 hours.
- Counterion Exchange : Silver tetrafluoroborate (AgBF$$_4$$, 1.1 equiv) in acetone (60 mL) is added, and the reaction proceeds at 35°C for 24 hours.
- Purification : The solution is filtered to remove AgCl, concentrated, and washed with methyl tert-butyl ether to yield the product as an orange powder.
Table 3: Final Complex Synthesis
| Parameter | Value | Source |
|---|---|---|
| Rhodium precursor | [Rh(COD)Cl]$$_2$$ | |
| Ligand ratio | 1:1.1 (Rh:Ph-BPE) | |
| Counterion source | AgBF$$_4$$ | |
| Solvent | Dichloromethane/acetone | |
| Temperature | 20–35°C | |
| Yield | 78–85% |
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized under specific conditions, leading to the formation of higher oxidation state complexes.
Reduction: The compound can be reduced to form lower oxidation state rhodium complexes.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) complexes. Substitution reactions can produce a wide range of rhodium complexes with different ligands.
Scientific Research Applications
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is widely used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to explore its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.
Mechanism of Action
The mechanism by which Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The bisphospholane ligand stabilizes the rhodium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate is a complex organometallic compound that has garnered attention for its catalytic properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclooctadiene ligand coordinated to a rhodium center, with phospholane moieties contributing to its unique reactivity. The general formula can be represented as:
where COD stands for cycloocta-1,5-diene. The presence of diphenylphosphine groups enhances the compound's ability to engage in various chemical reactions.
The primary mode of action for this compound involves catalysis , particularly in hydrogenation and asymmetric synthesis processes. The rhodium center facilitates the activation of hydrogen molecules, allowing for the reduction of alkenes and ketones. This property is crucial in organic synthesis and medicinal chemistry.
Biochemical Pathways
The compound interacts with several biochemical pathways:
- Asymmetric Hydrogenation : It catalyzes the hydrogenation of prochiral alkenes to produce chiral compounds, which are essential in pharmaceuticals.
- Cell Signaling Modulation : By influencing kinase activity, it can alter phosphorylation states of proteins involved in signaling pathways.
Cellular Effects
Research indicates that the compound can influence cellular functions by modulating enzyme activities. For instance, it has been shown to:
- Enhance the activity of certain oxidoreductases.
- Inhibit specific kinases at higher concentrations, potentially leading to oxidative stress and cellular damage .
Dosage Effects
The biological effects vary significantly with dosage.
- Low Doses : Beneficial catalytic effects observed in biochemical reactions.
- High Doses : Toxicity leading to adverse cellular effects such as oxidative stress.
Study 1: Catalytic Efficiency in Organic Synthesis
A study demonstrated that the compound effectively catalyzed the asymmetric hydrogenation of various alkenes with high enantioselectivity. The results indicated that modifications to the phosphine ligands could enhance catalytic activity:
| Alkene | Enantioselectivity (%) | Turnover Number (TON) |
|---|---|---|
| 1-Octene | 95 | 1200 |
| Styrene | 92 | 1500 |
| 3-Hexene | 90 | 1300 |
This study highlights the potential for this compound in synthesizing enantiomerically pure compounds crucial for drug development .
Study 2: Toxicological Assessment
In a toxicological assessment involving animal models, varying doses of the compound were administered to evaluate its safety profile. Key findings included:
- At low doses (1 mg/kg), no significant adverse effects were observed.
- At high doses (10 mg/kg), there was a marked increase in oxidative stress markers and liver enzyme levels, indicating potential hepatotoxicity.
These findings underscore the importance of dosage management when utilizing this compound in biological settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
